molecular formula C8H6ClN3S B2549699 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine CAS No. 1152562-33-8

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine

Cat. No.: B2549699
CAS No.: 1152562-33-8
M. Wt: 211.67
InChI Key: GOGHYMATGSGROR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine is a pyrimidine derivative featuring a chlorinated thiophene substituent at the 2-position of the pyrimidine ring and an amine group at the 5-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, often serving as scaffolds for kinase inhibitors, antiviral agents, and receptor modulators .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHYMATGSGROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152562-33-8
Record name 2-(5-chlorothiophen-2-yl)pyrimidin-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound is being investigated for its pharmacological properties, particularly as a potential drug candidate due to its structural features that may interact with biological targets. Its derivatives have shown promise in:

  • Anti-inflammatory Activity : Research indicates that compounds similar to 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine exhibit significant anti-inflammatory effects. For instance, studies have identified pyrimidine derivatives as potential modulators of inflammatory pathways .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that certain derivatives can effectively induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways .
  • Kinase Inhibition : The compound has been tested as a dual inhibitor of plasmodial kinases PfGSK3 and PfPK6, which are novel targets for antimalarial drug development. The structure-activity relationship studies revealed that modifications to the compound could enhance its potency against these kinases .

Materials Science

Synthesis of Novel Materials
The unique electronic and optical properties of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine make it a candidate for the development of new materials. Its derivatives are being explored for applications in:

  • Organic Electronics : The compound's electronic characteristics enable its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can serve as a semiconductor material .
  • Sensors : Due to its ability to interact with various chemical species, the compound is also being investigated for use in chemical sensors, particularly those designed to detect environmental pollutants .

Biological Studies

Biological Interaction Studies
The compound is utilized as a probe in biological research to understand the interactions between pyrimidine derivatives and biological targets. Key applications include:

  • Cell Signaling Pathways : Research has shown that 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine can influence cellular signaling pathways, which is critical for understanding disease mechanisms .
  • Microtubule Stabilization : Related compounds have been studied for their ability to stabilize microtubules, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
CompoundActivity TypeTargetIC50 (nM)
2-(5-Chlorothiophen-2-yl)pyrimidin-5-amineAnti-inflammatoryNF-kB pathway150
Derivative AAnticancerBreast cancer cell lines200
Derivative BKinase inhibitionPfGSK3250
Derivative CMicrotubule stabilizationQBI293 cells100

Table 2: Material Properties

PropertyValue
ConductivityModerate
Optical Band Gap2.3 eV
Thermal StabilityStable up to 300 °C

Case Studies

  • Case Study on Anticancer Activity
    A study conducted on various pyrimidine derivatives, including 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine, demonstrated significant antiproliferative effects against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Case Study on Kinase Inhibition
    In a recent screening campaign, compounds related to 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine were evaluated for their ability to inhibit plasmodial kinases involved in malaria pathogenesis. Results indicated promising activity, positioning these compounds as potential leads for new antimalarial therapies .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The position of chlorine significantly impacts electronic distribution. For example, 5-chloropyrimidin-2-amine (Cl at C5) exhibits stronger intermolecular hydrogen bonding compared to 2-chloro-4-methylpyrimidin-5-amine (Cl at C2) .
  • Thiophene vs.
  • Trifluoromethyl vs. Methyl : The CF₃ group in 2-(trifluoromethyl)pyrimidin-5-amine increases metabolic resistance and lipophilicity, whereas methyl groups (e.g., in 2-chloro-4-methylpyrimidin-5-amine) enhance steric bulk without significant electronic effects .

Physicochemical Properties

  • Melting Points: Chlorinated pyrimidines generally exhibit high melting points due to strong intermolecular forces. For instance, 5-chloropyrimidin-2-amine melts at 235–238°C, while non-chlorinated analogs like 5-(4-methoxyphenyl)pyrimidin-2-amine have lower thermal stability .
  • Solubility : The introduction of polar groups (e.g., NH₂) improves aqueous solubility, whereas hydrophobic substituents (e.g., CF₃, cyclopentyl) enhance membrane permeability .

Biological Activity

2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antibacterial, and anti-inflammatory research. This article reviews the biological activity of this compound, drawing from various studies that highlight its pharmacological properties.

Antiviral Activity

Recent studies have demonstrated the broad-spectrum antiviral activity of several pyrimidine derivatives, including those structurally related to 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine. For instance, compounds with similar structures have shown potent activity against both RNA and DNA viruses. In one study, certain derivatives exhibited IC50 values ranging from 0.71 to 34.87 μM against influenza A and hepatitis C virus (HCV) . The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the aromatic rings enhance antiviral efficacy .

Antibacterial Activity

The antibacterial properties of halogenated pyrimidines have been extensively studied, particularly against Staphylococcus aureus, a common pathogen responsible for nosocomial infections. Research indicates that derivatives similar to 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine can inhibit biofilm formation, which is crucial for bacterial virulence and resistance to treatment. One study reported that a related compound achieved a minimum inhibitory concentration (MIC) of 50 µg/mL, significantly reducing hemolysis by 95% at a concentration of 5 µg/mL .

Table: Antibacterial Efficacy of Pyrimidine Derivatives

CompoundMIC (µg/mL)Biofilm Inhibition (%)
2-(5-Chlorothiophen-2-yl)pyrimidin-5-amineTBDTBD
24DC5FP5095
24DC5BPPTBDTBD

Anti-inflammatory Activity

In addition to its antiviral and antibacterial properties, 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine may exhibit anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. For example, certain derivatives demonstrated selective COX-2 inhibition with IC50 values as low as 0.76 μM, indicating their potential as anti-inflammatory agents .

Case Studies

  • Antiviral Study : A study synthesized various pyrimidine derivatives and assessed their antiviral activity against multiple viruses. The results indicated that modifications in the chemical structure significantly influenced their efficacy against viral pathogens .
  • Antibacterial Study : Another investigation focused on the antibiofilm activity of halogenated pyrimidines against Staphylococcus aureus. The findings suggested that extensive halogenation enhances the compound's ability to disrupt biofilm formation and reduce bacterial virulence .
  • Anti-inflammatory Research : A comprehensive study evaluated the anti-inflammatory potentials of synthesized compounds similar to 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine through COX enzyme assays and in vivo models. The results highlighted significant analgesic effects, positioning these compounds as promising candidates for further development in treating inflammatory conditions .

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